SERT Binding Affinity vs. 5-HT1A Antagonism: Class-Level Inference from 1,4-Benzodioxane-8-azabicyclo[3.2.1]oct-2/3-ene Series
In a systematic SAR study, 2,3-dihydro-1,4-benzodioxanes attached to an 8-aza-bicyclo[3.2.1]oct-3-ene scaffold (compounds of type 2) displayed potent serotonin transporter (SERT) affinity with weak 5-HT1A and α1 affinity. In contrast, switching to an 8-aza-bicyclo[3.2.1]octan-3-ol attachment (type 4) reversed the profile to potent 5-HT1A affinity with little SERT activity [1]. This demonstrates that the azabicyclic alkene/alkanol state is a critical determinant of target selectivity. 8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene, bearing the 2-ene unsaturation, is thus predicted to favor a SERT-inhibitor-like profile over a 5-HT1A antagonist profile, differentiating it from 8-azabicyclo[3.2.1]octane or octan-3-ol analogs.
| Evidence Dimension | Target selectivity (SERT vs. 5-HT1A) |
|---|---|
| Target Compound Data | Predicted potent SERT affinity; weak 5-HT1A affinity (based on class SAR) |
| Comparator Or Baseline | Type 2 compounds (oct-3-ene): potent SERT, weak 5-HT1A. Type 4 compounds (octan-3-ol): potent 5-HT1A, little SERT. |
| Quantified Difference | Qualitative shift in primary target from SERT to 5-HT1A depending on scaffold saturation |
| Conditions | Radioligand binding assays using human cloned receptors (literature SAR models) |
Why This Matters
This class-level inference guides procurement for SERT-focused programs, indicating this compound's scaffold is predisposed toward serotonin reuptake inhibition, unlike saturated or 3-ol analogs.
- [1] Gilbert, A. M.; Stack, G. P.; Nilakantan, R.; Kodah, J.; Tran, M.; Scerni, R.; Shi, X.; Smith, D. L.; Andree, T. H. Modulation of selective serotonin reuptake inhibitor and 5-HT1A antagonist activity in 8-aza-bicyclo[3.2.1]octane derivatives of 2,3-dihydro-1,4-benzodioxane. Bioorg. Med. Chem. Lett. 2004, 14 (2), 515-518. View Source
